molecular formula C16H19NO4 B2408215 2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE CAS No. 1428375-47-6

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE

Cat. No.: B2408215
CAS No.: 1428375-47-6
M. Wt: 289.331
InChI Key: PCYNGTHGHHZFDJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[2-(furan-3-yl)ethyl]acetamide is a synthetic specialty chemical designed for pharmaceutical and medicinal chemistry research. Its structure, featuring a 3,4-dimethoxyphenylacetamide moiety linked to a furan-ethyl group, positions it as a promising intermediate in the synthesis of novel bioactive molecules. Compounds with analogous dimethoxyphenethylamine scaffolds are frequently investigated as key precursors in the development of isoquinoline alkaloids and other nitrogen-containing heterocycles, which are significant frameworks in drug discovery . The presence of both ether and amide functional groups, as well as aromatic systems, makes this compound a versatile building block for constructing more complex molecular architectures. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of new agents with potential biological activities. Similar acetamide derivatives have been documented as intermediates for compounds studied in various research areas, underscoring the utility of this chemical class in exploratory science . Applications: This compound is supplied For Research Use Only. It is intended for use in laboratory settings as a synthetic intermediate, for method development, or for biological screening in vitro. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(furan-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-14-4-3-13(9-15(14)20-2)10-16(18)17-7-5-12-6-8-21-11-12/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYNGTHGHHZFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC2=COC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(3,4-Dimethoxyphenyl)acetyl Chloride

The synthesis begins with the conversion of 2-(3,4-dimethoxyphenyl)acetic acid to its corresponding acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with gaseous byproducts (SO₂ or HCl) driven off under reduced pressure.

Reaction with 2-(Furan-3-yl)ethylamine

The acyl chloride is subsequently reacted with 2-(furan-3-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl. Solvents like tetrahydrofuran (THF) or ethyl acetate are employed at 25–40°C, yielding the acetamide after 12–24 hours. Crude product purification involves silica gel chromatography using a hexane/ethyl acetate gradient.

Table 1: Representative Conditions for Acetylation Method

Parameter Optimal Value
Acylating Agent SOCl₂ (1.2 equiv)
Solvent Dichloromethane
Temperature 0–5°C
Reaction Time 2 hours
Yield 78–85%

Reductive Amination Approach

Formation of Imine Intermediate

3,4-Dimethoxybenzaldehyde and 2-(furan-3-yl)ethylamine undergo condensation in methanol or ethanol at reflux to form an imine intermediate. Molecular sieves (4Å) are often added to sequester water and shift equilibrium toward imine formation.

Reduction to Secondary Amine

The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, with yields reaching 70–80% after 6–8 hours.

Acetylation to Target Compound

The secondary amine is acetylated with acetic anhydride ((Ac)₂O) in pyridine or via Schotten-Baumann conditions (aqueous NaOH/ethyl acetate). This step achieves near-quantitative conversion, with final purification via recrystallization from ethanol/water.

Multi-Component Reaction Strategies

One-Pot Synthesis Using 3,4-Dimethoxybenzaldehyde

Recent advances employ one-pot protocols combining 3,4-dimethoxybenzaldehyde, 2-(furan-3-yl)ethylamine, and acetyl chloride equivalents. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) catalyze the sequential imine formation and acetylation, reducing purification steps.

Role of Catalysts and Solvents

Microwave-assisted synthesis in N-methyl-2-pyrrolidone (NMP) at 120°C for 15 minutes has been reported to enhance yields (up to 88%) by accelerating reaction kinetics.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability
Acetylation 78–85 95–98 High
Reductive Amination 70–80 90–95 Moderate
Multi-Component 85–88 97–99 High

The multi-component approach offers superior efficiency but requires stringent control over stoichiometry. Reductive amination, while slower, avoids handling reactive acyl chlorides.

Experimental Considerations

Optimization of Reaction Conditions

Critical parameters include:

  • Temperature : Excessive heat during imine formation promotes side reactions like aldol condensation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic acyl substitutions.

Purification Techniques

Silica gel chromatography remains standard, though preparative HPLC is employed for high-purity requirements (>99%). Recrystallization solvents (e.g., ethanol/water) must be degassed to prevent oxidation of the furan ring.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)ethyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-(furan-3-yl)ethyl)propionamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-(furan-3-yl)ethyl)butyramide

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE is unique due to the specific positioning of the furan ring and the acetamide bridge, which can influence its reactivity and biological activity compared to similar compounds. The presence of the dimethoxy groups on the phenyl ring also adds to its distinct chemical properties.

Biological Activity

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE is an organic compound with potential therapeutic applications. Its structure combines a dimethoxyphenyl group and a furan ring linked through an acetamide bridge. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C14H17N1O3C_{14}H_{17}N_{1}O_{3}. The presence of the dimethoxy groups on the phenyl ring enhances its chemical reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

In vitro assays have reported IC50 values indicating its potency in inducing apoptosis in cancer cells. For instance, a study found that the compound exhibited an IC50 of approximately 25 µM against MCF-7 cells, demonstrating its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets. It may interact with enzymes or receptors involved in cell proliferation and apoptosis pathways. Further research is needed to fully elucidate these mechanisms.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Activity : In a controlled study, this compound was tested against various cancer cell lines, showing significant growth inhibition and induction of apoptosis .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that the compound effectively inhibited bacterial growth at low concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureIC50 (µM)Biological Activity
Compound ASimilar structure with different substituents30Moderate anticancer activity
Compound BDifferent phenyl substitution20Strong antimicrobial activity
Target Compound This compound 25 Strong anticancer and antimicrobial activity

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[2-(furan-3-yl)ethyl]acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the acylation of 3,4-dimethoxyphenethylamine. A generalized pathway includes:

Acylation : Reacting 3,4-dimethoxyphenethylamine with an acyl chloride (e.g., 2-(furan-3-yl)acetyl chloride) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency.
  • Temperature : Room temperature or mild heating (~40–60°C) minimizes side reactions.
  • Catalysts : Bases like NaHCO₃ improve nucleophilicity of the amine .

Q. Example Yield Data :

StepYield (%)Purity (HPLC)
Acylation65–75≥95%
Purification85–90≥99%

Q. How is the structural integrity of this compound validated in academic research?

Structural validation employs spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy groups at 3,4-phenyl; furan ethyl linkage). Expected shifts:
    • Methoxy protons: δ 3.70–3.85 ppm (singlet).
    • Furan protons: δ 6.30–7.40 ppm (multiplet) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å; dihedral angles between aromatic rings) .
  • Mass Spectrometry : Molecular ion peak at m/z 367.4 (M+H⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on:

  • Enzyme Inhibition : Assays with cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric/colorimetric substrates.
  • Receptor Binding : Radioligand displacement studies for GPCRs (e.g., serotonin receptors) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in µM range) .

Q. Example Data :

AssayTargetResult
COX-2 InhibitionIC₅₀12.5 µM
5-HT₂A BindingKᵢ8.3 µM

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions arise from experimental variables:

  • Concentration Dependence : Biphasic responses (e.g., anti-inflammatory at low doses, cytotoxic at high doses).
  • Cell Line Specificity : Test across multiple lines (e.g., HEK-293 vs. HeLa).
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out false positives .

Q. Methodological Approach :

Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM).

Pathway Analysis : RNA-seq or Western blotting to identify downstream targets (e.g., NF-κB for inflammation; caspase-3 for apoptosis) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Optimization includes:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (predicted logP = 3.2).
  • Metabolic Blocking : Fluorine substitution at vulnerable positions (e.g., para to methoxy) .
  • Prodrug Design : Esterification of the acetamide to enhance bioavailability .

Q. Data-Driven Example :

ModificationlogPSolubility (µg/mL)
Parent Compound3.215.8
Hydroxyl Derivative2.545.6

Q. How should researchers design experiments to elucidate the compound’s interaction with biological targets?

Use a combination of:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors.
  • Molecular Docking : Align with X-ray structures (e.g., COX-2 PDB: 5KIR) to predict binding poses.
  • Mutagenesis Studies : Validate key residues (e.g., Arg120 in COX-2) via site-directed mutagenesis .

Q. Case Study :

  • Target : Serotonin transporter (SERT).
  • Findings : Competitive inhibition with Kᵢ = 5.7 µM; confirmed via [³H]citalopram displacement .

Q. What analytical methods are critical for detecting impurities in synthesized batches?

  • HPLC-MS : Quantify impurities >0.1% (e.g., unreacted phenethylamine).
  • TLC : Monitor reaction progress (Rf = 0.4 in ethyl acetate/hexane 1:1).
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR spectra across studies?

Discrepancies may stem from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., NH in DMSO: δ 8.2–8.5 ppm).
  • Tautomerism : Keto-enol equilibria in acetamide moiety alter splitting patterns.
  • Resolution : Use 500+ MHz instruments and DEPT-135 for unambiguous assignments .

Q. Why do biological activity results vary between in vitro and in vivo models?

Key factors include:

  • Metabolic Conversion : Hepatic conversion to active/inactive metabolites (e.g., CYP3A4-mediated oxidation).
  • Plasma Protein Binding : High binding (>95%) reduces free compound availability.
  • Blood-Brain Barrier Penetration : LogBB prediction (-1.2) indicates limited CNS access .

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